molecular formula C9H13F6NO2 B5254439 2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Cat. No.: B5254439
M. Wt: 281.20 g/mol
InChI Key: UQWLIAOFXVMXFM-UHFFFAOYSA-N
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Description

2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as insecticides, herbicides, and fungicides. This specific compound is characterized by the presence of a 2,2-dimethylpropyl group and a hexafluoropropan-2-yl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of 2,2-dimethylpropylamine with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a carbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

2,2-dimethylpropylamine+1,1,1,3,3,3-hexafluoro-2-propanol+carbamoyl chloride2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate\text{2,2-dimethylpropylamine} + \text{1,1,1,3,3,3-hexafluoro-2-propanol} + \text{carbamoyl chloride} \rightarrow \text{this compound} 2,2-dimethylpropylamine+1,1,1,3,3,3-hexafluoro-2-propanol+carbamoyl chloride→2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to form the corresponding amine and alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2,2-dimethylpropylamine and 1,1,1,3,3,3-hexafluoro-2-propanol.

    Oxidation: Corresponding oxides and other oxidized products.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biological membranes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: Utilized in the development of new materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways and processes within the cell.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-1,3-propanediol: A related compound with similar structural features but different functional groups.

    2,2-dimethyl-1-propanol: Another similar compound with a hydroxyl group instead of a carbamate group.

    tert-Butylmethanol: Shares the 2,2-dimethylpropyl group but lacks the carbamate functionality.

Uniqueness

2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of both the 2,2-dimethylpropyl and hexafluoropropan-2-yl groups, which impart distinct chemical and physical properties. The hexafluoropropan-2-yl group, in particular, contributes to the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2,2-dimethylpropyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F6NO2/c1-7(2,3)4-18-6(17)16-5(8(10,11)12)9(13,14)15/h5H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWLIAOFXVMXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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